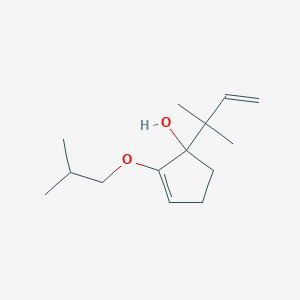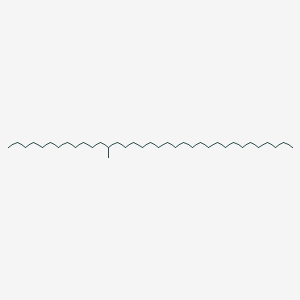
13-Methylpentatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Methylpentatriacontane is a long-chain hydrocarbon with the molecular formula C₃₆H₇₄ . It is a member of the alkane family, characterized by a straight or branched chain of carbon atoms with single bonds. .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-methylpentatriacontane typically involves the alkylation of a shorter alkane with a suitable alkyl halide under Friedel-Crafts conditions . This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the formation of the carbon-carbon bond.
Industrial Production Methods
Industrial production of this compound may involve fractional distillation of crude oil, followed by hydrocracking and isomerization processes to obtain the desired branched alkane . These methods ensure the efficient separation and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
13-Methylpentatriacontane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂), platinum (Pt) or palladium (Pd) catalyst
Substitution: Chlorine (Cl₂) or bromine (Br₂), UV light or heat
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Alkyl halides
Scientific Research Applications
13-Methylpentatriacontane has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 13-methylpentatriacontane primarily involves its hydrophobic interactions with other molecules. In biological systems, it can interact with lipid membranes and proteins , affecting their structure and function . The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Pentatriacontane: A straight-chain alkane with the formula C₃₅H₇₂.
11-Methylpentatriacontane: A branched alkane similar to 13-methylpentatriacontane but with the methyl group at the 11th position.
Uniqueness
This compound is unique due to its specific branching pattern , which can influence its physical and chemical properties, such as melting point and solubility . This branching can also affect its interactions with other molecules, making it distinct from its straight-chain and differently branched counterparts .
Properties
CAS No. |
56987-81-6 |
|---|---|
Molecular Formula |
C36H74 |
Molecular Weight |
507.0 g/mol |
IUPAC Name |
13-methylpentatriacontane |
InChI |
InChI=1S/C36H74/c1-4-6-8-10-12-14-16-17-18-19-20-21-22-23-24-25-27-29-31-33-35-36(3)34-32-30-28-26-15-13-11-9-7-5-2/h36H,4-35H2,1-3H3 |
InChI Key |
IXXACAXSWIYIOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14619140.png)
![1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl-](/img/structure/B14619142.png)
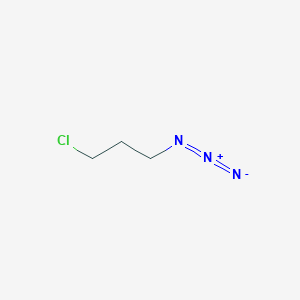
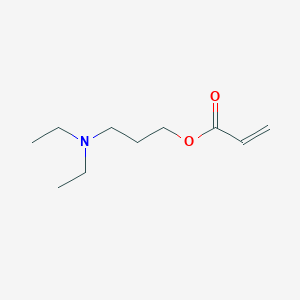
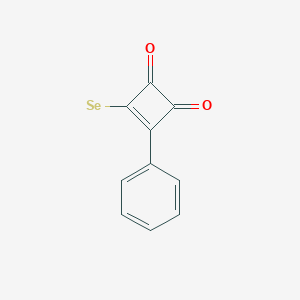

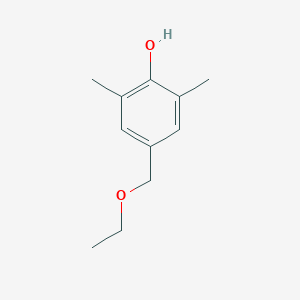
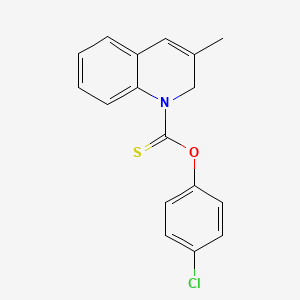
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
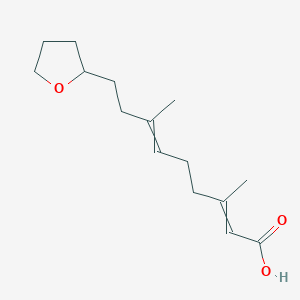
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)


